Cas no 82110-13-2 ((2S,4S)-2-Methyltetrahydro-2H-pyran-4-ol)

(2S,4S)-2-Methyltetrahydro-2H-pyran-4-ol 化学的及び物理的性質
名前と識別子
-
- (2S,4S)-2-Methyltetrahydro-2H-pyran-4-ol
- (2S,4S)-2-methyloxan-4-ol
- (2S,4S)-2-Methyl-tetrahydro-2H-pyran-4-ol
- (2S,4S)-2-methyltetrahydropyran-4-ol
- A922693
- 82110-13-2
- PS-15942
- F85927
- DTXSID80438448
- CS-0183100
- SCHEMBL6788556
- cis-2-methyltetrahydropyran-4-ol
- DB-075810
-
- MDL: MFCD20040401
- インチ: InChI=1S/C6H12O2/c1-5-4-6(7)2-3-8-5/h5-7H,2-4H2,1H3/t5-,6-/m0/s1
- InChIKey: ZHPKAPJNEIKPGV-WDSKDSINSA-N
- ほほえんだ: O[C@@H]1C[C@H](C)OCC1
計算された属性
- せいみつぶんしりょう: 116.083729621g/mol
- どういたいしつりょう: 116.083729621g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 8
- 回転可能化学結合数: 0
- 複雑さ: 72.9
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.4
- トポロジー分子極性表面積: 29.5Ų
じっけんとくせい
- ふってん: 210.2±8.0°C at 760 mmHg
(2S,4S)-2-Methyltetrahydro-2H-pyran-4-ol セキュリティ情報
- シグナルワード:Warning
- 危害声明: H315-H319-H335
- 警告文: P261-P305+P351+P338
- ちょぞうじょうけん:Sealed in dry,2-8°C
(2S,4S)-2-Methyltetrahydro-2H-pyran-4-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1299142-100mg |
(2S,4S)-2-methyltetrahydropyran-4-ol |
82110-13-2 | 97% | 100mg |
$275 | 2024-07-21 | |
Chemenu | CM181614-100mg |
(2S,4S)-2-methyltetrahydro-2H-pyran-4-ol |
82110-13-2 | 95% | 100mg |
$*** | 2023-05-29 | |
Chemenu | CM181614-250mg |
(2S,4S)-2-methyltetrahydro-2H-pyran-4-ol |
82110-13-2 | 95% | 250mg |
$*** | 2023-05-29 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBB0175-250mg |
(2S,4S)-2-methyltetrahydropyran-4-ol |
82110-13-2 | 97% | 250mg |
¥2592.0 | 2024-04-17 | |
A2B Chem LLC | AI56749-1g |
(2S,4S)-2-Methyltetrahydro-2H-pyran-4-ol |
82110-13-2 | 97% | 1g |
$1351.00 | 2024-04-19 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBB0175-100.0mg |
(2S,4S)-2-methyltetrahydropyran-4-ol |
82110-13-2 | 97% | 100.0mg |
¥1458.0000 | 2024-08-02 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBB0175-250.0mg |
(2S,4S)-2-methyltetrahydropyran-4-ol |
82110-13-2 | 97% | 250.0mg |
¥2333.0000 | 2024-08-02 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBB0175-500.0mg |
(2S,4S)-2-methyltetrahydropyran-4-ol |
82110-13-2 | 97% | 500.0mg |
¥3849.0000 | 2024-08-02 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBB0175-1.0g |
(2S,4S)-2-methyltetrahydropyran-4-ol |
82110-13-2 | 97% | 1.0g |
¥5832.0000 | 2024-08-02 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBB0175-100mg |
(2S,4S)-2-methyltetrahydropyran-4-ol |
82110-13-2 | 97% | 100mg |
¥1620.0 | 2024-04-17 |
(2S,4S)-2-Methyltetrahydro-2H-pyran-4-ol 関連文献
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D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327
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Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
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Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
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Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
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Hajra Zafar,Xinru You,Asifullah Khan,Liang Ge J. Mater. Chem. B, 2019,7, 7639-7655
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Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040
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Liying Yin,Lin Liu,Ning Zhang Chem. Commun., 2021,57, 10484-10499
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Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597
(2S,4S)-2-Methyltetrahydro-2H-pyran-4-olに関する追加情報
Comprehensive Overview of (2S,4S)-2-Methyltetrahydro-2H-pyran-4-ol (CAS No. 82110-13-2): Properties, Applications, and Industry Insights
(2S,4S)-2-Methyltetrahydro-2H-pyran-4-ol (CAS No. 82110-13-2) is a chiral cyclic ether-alcohol compound with significant relevance in pharmaceutical synthesis, fragrance formulation, and specialty chemical applications. Its unique stereochemistry and functional groups make it a versatile intermediate for asymmetric synthesis. The compound's tetrahydro-2H-pyran scaffold is a privileged structure in drug discovery, often found in bioactive molecules targeting neurological and metabolic disorders.
Recent advancements in green chemistry have spurred interest in sustainable production methods for (2S,4S)-2-Methyltetrahydro-2H-pyran-4-ol. Researchers are exploring biocatalytic routes using engineered enzymes or microbial fermentation to achieve higher enantioselectivity compared to traditional chemical synthesis. This aligns with the pharmaceutical industry's growing demand for chiral building blocks with ≥99% ee (enantiomeric excess) for developing novel therapeutics.
The flavor and fragrance industry values this compound for its potential to contribute woody, herbal olfactory notes. When derivatized, it may enhance sustainable fragrance formulations as consumers increasingly prefer eco-friendly personal care products. Analytical studies using GC-MS and NMR spectroscopy confirm its stability in various pH conditions, making it suitable for diverse formulation matrices.
From a molecular perspective, the 2-methyl substitution and 4-hydroxy group in the tetrahydropyran ring create distinct reactivity patterns. These features enable selective functionalization at either position – a property exploited in multi-step syntheses of complex natural products. Computational chemistry studies suggest the compound's low energy conformers preferentially adopt chair configurations, influencing its molecular interactions.
Quality control protocols for CAS No. 82110-13-2 typically involve chiral HPLC analysis to verify stereochemical purity, alongside standard characterization techniques. The compound's physicochemical properties – including its moderate water solubility (approximately 15 g/L at 25°C) and logP value of 0.9 – make it suitable for both aqueous and organic phase reactions. These characteristics answer frequent queries about the compound's solubility profile and reaction compatibility in research forums.
Emerging applications include its use as a ligand in asymmetric catalysis and as a precursor for biodegradable polymers. The hydroxyl group's versatility allows for facile conversion to esters, ethers, or carbonyl derivatives, addressing synthetic chemistry challenges discussed in recent publications. Stability studies indicate excellent shelf life when stored under inert atmosphere at -20°C, a crucial consideration for industrial users.
Regulatory status varies by region, but current data suggests (2S,4S)-2-Methyltetrahydro-2H-pyran-4-ol falls outside major chemical restriction lists. However, manufacturers should consult latest REACH and TSCA updates, as regulatory landscapes evolve. Safety data sheets recommend standard organic compound handling procedures, with particular attention to its mild irritant properties.
The global market for such fine chemicals shows steady growth (CAGR ~5.8%), driven by pharmaceutical R&D and premium fragrance development. Suppliers increasingly offer custom synthesis services for analogs and isotopically labeled versions (e.g., deuterated compounds) to meet specialized research needs. This responds to growing academic interest in reaction mechanism studies using kinetic isotope effects.
Analytical method development remains an active research area, with recent publications describing improved HPLC chiral separation techniques for this stereoisomer. Such advancements help address purity verification challenges that frequently appear in chemical synthesis forums. The compound's NMR fingerprint (particularly the distinctive coupling patterns between H-2 and H-4 protons) serves as a valuable diagnostic tool for synthetic chemists.
Looking forward, the integration of continuous flow chemistry and artificial intelligence in process optimization may further enhance the commercial viability of (2S,4S)-2-Methyltetrahydro-2H-pyran-4-ol production. These technological synergies could reduce costs while maintaining the high stereochemical purity demanded by end-users in cutting-edge applications.
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